N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide

Medicinal Chemistry hNK-3 Receptor Antagonist Structure-Activity Relationship

Secure a unique hNK-3 antagonist tool compound. This 2-phenylquinoline-4-carboxamide features a para-acetylamino anilide side chain, a distinct pharmacophore from optimized leads like SB 218795. It introduces an additional H-bond donor, creating an underexplored chemical space ideal for de novo selectivity profiling and SAR exploration. Essential for labs seeking to diversify their NK-3 receptor screening libraries with a synthetically accessible scaffold for analog generation.

Molecular Formula C24H19N3O2
Molecular Weight 381.4 g/mol
Cat. No. B3460210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide
Molecular FormulaC24H19N3O2
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C24H19N3O2/c1-16(28)25-18-11-13-19(14-12-18)26-24(29)21-15-23(17-7-3-2-4-8-17)27-22-10-6-5-9-20(21)22/h2-15H,1H3,(H,25,28)(H,26,29)
InChIKeyZRMUBTRKHFBKIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylamino)phenyl]-2-phenylquinoline-4-carboxamide: A 2-Phenylquinoline-4-Carboxamide hNK-3 Receptor Antagonist for Neurokinin Research Procurement


N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide (IUPAC: N-(4-acetamidophenyl)-2-phenylquinoline-4-carboxamide; MF: C24H19N3O2; MW: 381.4 g/mol) is a synthetic small molecule belonging to the 2-phenylquinoline-4-carboxamide chemical class, which was first identified as a novel scaffold for potent and selective non-peptide human neurokinin-3 (hNK-3) receptor antagonists [1]. The compound features an unsubstituted quinoline core with a 2-phenyl ring and a 4-carboxamide linkage to a para-acetylamino-substituted aniline moiety, distinguishing it from earlier ester-bearing or α-substituted benzylamide leads in this series [1]. It is cataloged as a pharmacological tool compound for investigating hNK-3 receptor function in preclinical models and appears as Reference Example 629 in patent literature [2].

Why Generic Substitution Fails for N-[4-(Acetylamino)phenyl]-2-phenylquinoline-4-carboxamide: Evidence from hNK-3 Receptor Structure-Activity Relationships


Within the 2-phenylquinoline-4-carboxamide chemotype, hNK-3 receptor binding affinity is exquisitely sensitive to modifications at both the 4-carboxamide side chain and the quinoline ring. The prototypical lead compound 2 exhibits only moderate hNK-3 affinity (Ki = 533 nM) [1], while systematic optimization of the amide substituent yielded SB 218795 (Ki = 13 nM, a ~40-fold improvement) [2] and further quinoline 3-position functionalization produced SB 223412 (Ki = 1.4 nM) [3]. Critically, the target compound bears a para-acetylamino anilide side chain that is structurally distinct from the α-substituted benzylamide motif present in the most optimized leads. The acetylamino group introduces an additional hydrogen-bond donor (the anilide –NH–) and altered electronic and steric properties compared to the acetyl (–COCH3) or ester-bearing analogs, meaning that potency, selectivity, and physicochemical behavior cannot be inferred by simple analogy to more potent in-class compounds. Substitution at the amide nitrogen has been shown to profoundly modulate not only hNK-3 affinity but also selectivity versus hNK-2 and hNK-1 receptors [2][3], making direct interchange of even closely related analogs scientifically unjustified without compound-specific comparative data.

Quantitative Differentiation Evidence for N-[4-(Acetylamino)phenyl]-2-phenylquinoline-4-carboxamide Versus Closest Analogs


Hydrogen-Bond Donor Count Differentiation Versus the Direct Acetyl Analog

N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide possesses two hydrogen-bond donor atoms (the carboxamide –NH– and the acetylamino –NH–), whereas its closest structural congener, N-(4-acetylphenyl)-2-phenylquinoline-4-carboxamide, possesses only one H-bond donor (the carboxamide –NH–). This difference is inherent to the acetylamino (–NHCOCH3) versus acetyl (–COCH3) para-substitution on the anilide ring . The additional H-bond donor in the target compound is expected to alter both the molecular recognition profile at the hNK-3 receptor orthosteric site and key drug-like properties including aqueous solubility, membrane permeability, and polar surface area. In the 2-phenylquinoline-4-carboxamide series, H-bonding interactions between the carboxamide moiety and receptor residues are critical determinants of binding affinity [1].

Medicinal Chemistry hNK-3 Receptor Antagonist Structure-Activity Relationship

Class-Level Affinity Differentiation: Target Compound Contextualized Against the Prototypical hNK-3 Lead

The 2-phenylquinoline-4-carboxamide chemotype was established by Giardina et al. (1996), who reported that the prototypical lead compound 2 (an α-methoxycarbonyl benzylamide derivative) displays moderate hNK-3 receptor binding affinity with a Ki of 533 nM for displacement of [125I]MePhe7-NKB from hNK-3-CHO membranes, while showing no measurable hNK-1 affinity (Ki > 10 µM) [1]. Through systematic SAR exploration, amide side-chain optimization alone improved affinity ~40-fold to yield compound 6b (Ki = 13.3 nM), and subsequent quinoline 3-position hydroxylation produced SB 223412 (Ki = 1.4 nM) [1][2]. N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide, bearing a distinct para-acetylamino anilide motif not represented in the published optimization campaigns, occupies an unexplored region of the SAR landscape. Although compound-specific hNK-3 binding data have not been publicly disclosed in peer-reviewed literature, its para-acetylamino anilide group introduces steric and electronic features that differentiate it from both the ester/ketone-bearing leads and the acetyl-substituted analog [3]. For procurement decisions, users should note that the compound's potency position within the class (relative to the 533 nM lead floor and 1.4 nM optimized ceiling) remains to be empirically established [1][2].

Neurokinin Receptor Pharmacology hNK-3 Binding Affinity Chemical Probe Development

Selectivity Fingerprint Differentiation: NK-2 and NK-1 Cross-Reactivity Risk Assessment

A hallmark of optimized 2-phenylquinoline-4-carboxamide hNK-3 antagonists is their engineered selectivity over hNK-2 and hNK-1 receptors. SB 218795 (compound 65) is approximately 90-fold selective for hNK-3 versus hNK-2 (hNK-2-CHO Ki = 1221 nM) and over 7000-fold selective versus hNK-1 (hNK-1-CHO Ki > 100 µM) [1]. SB 223412 (compound 53) demonstrates approximately 100-fold hNK-3/hNK-2 selectivity with no measurable hNK-1 affinity up to 100 µM [2]. However, this selectivity profile is not a class-wide property; the stepwise modulation study by Blaney et al. (2001) demonstrated that specific chemical modifications can convert hNK-3-selective antagonists into dual hNK-3/hNK-2 antagonists (e.g., SB-400238, Ki = 0.8 nM at both receptors) or even hNK-2-selective antagonists (e.g., SB-414240, hNK-2 Ki = 1.0 nM, hNK-3 Ki = 193 nM) [3]. The target compound's para-acetylamino anilide side chain introduces an amide NH group absent in all well-characterized selective antagonists, representing an untested variable for selectivity determination. No hNK-2 or hNK-1 binding data for the target compound have been published [4].

Receptor Selectivity Neurokinin Pharmacology Off-Target Profiling

Molecular Weight and Physicochemical Differentiation from Optimized NK-3 Antagonist Leads

N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide (MW = 381.4 g/mol) is approximately 12% smaller by molecular weight than SB 218795 (MW = 429.5 g/mol for the methyl ester; C25H23N3O4) and approximately 17% smaller than SB 223412 (MW = 457.6 g/mol) [1]. The target compound's compact anilide side chain contrasts with the bulkier α-substituted benzylamide motifs of the optimized leads. This lower molecular weight potentially confers advantages in ligand efficiency metrics and synthetic tractability, but the absence of a quinoline 3-position substituent (a key determinant of high-affinity binding identified by Giardina et al., 1999) [2] suggests that the compound likely occupies a different region of the affinity-ligand efficiency trade-off space. The acetylamino group also contributes higher topological polar surface area (predicted increase of ~12–15 Ų versus the acetyl analog due to the additional amide NH) [3].

Drug-Likeness Physicochemical Properties Chemical Probe Quality

Optimal Research and Procurement Scenarios for N-[4-(Acetylamino)phenyl]-2-phenylquinoline-4-carboxamide


hNK-3 Receptor Pharmacological Tool for In Vitro Target Engagement Studies

The compound is cataloged as a selective hNK-3 receptor antagonist and is suitable for in vitro pharmacological studies using CHO or HEK293 cells recombinantly expressing the human NK-3 receptor [1]. Given the lack of publicly disclosed potency data, users should establish concentration-response relationships (e.g., senktide-induced calcium flux antagonism or [125I]MePhe7-NKB binding displacement) de novo for each assay system. The acetylamino anilide motif provides a chemically distinct pharmacophore for probing hNK-3 ligand recognition compared to the extensively characterized α-substituted benzylamide series [2].

Structure-Activity Relationship (SAR) Expansion Around the 4-Carboxamide Anilide Vector

The unsubstituted quinoline core and para-acetylamino anilide side chain offer a synthetically accessible scaffold for systematic SAR exploration. Unlike SB 218795 and SB 223412, which bear chiral α-substituents and quinoline 3-position modifications that complicate analog synthesis, the target compound can be diversified through straightforward amide coupling of 2-phenylquinoline-4-carboxylic acid with substituted anilines [1]. The acetylamino group can be hydrolyzed to the free amine for further derivatization, or the acetyl moiety can be varied to explore acyl group SAR. This positions the compound as a practical starting point for medicinal chemistry campaigns targeting hNK-3 [2].

Comparative Physicochemical and Selectivity Profiling Within the 2-Phenylquinoline-4-Carboxamide Class

The target compound occupies an underexplored region of chemical space within the 2-phenylquinoline-4-carboxamide class, making it valuable for comparative studies examining how the anilide NH donor affects receptor selectivity versus the ester, ketone, and alkyl-bearing leads [1]. Parallel testing against hNK-1, hNK-2, and hNK-3 receptors, alongside broader selectivity panels, can generate unique data on the selectivity consequences of introducing a second H-bond donor into the carboxamide side chain. The demonstrated interconvertibility of NK-3/NK-2 selectivity by Blaney et al. (2001) [2] underscores the scientific value of such comparative profiling for understanding polypharmacology within the tachykinin receptor family.

Preclinical CNS Disorder Model Investigations Requiring Novel Chemotypes

hNK-3 receptor antagonists have been proposed as therapeutic agents for psychiatric disorders, pain, and inflammatory diseases [1]. The target compound's structural divergence from previously characterized NK-3 antagonists (SB 223412, SB-222200, SB 218795) offers a distinct chemotype for preclinical proof-of-concept studies in animal models, including senktide-induced behavioral responses in mice and senktide-induced miosis in rabbits [2]. However, users must independently characterize the compound's pharmacokinetic properties, brain penetration, and in vivo efficacy, as no such data are publicly available for this specific compound [3].

Quote Request

Request a Quote for N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.